molecular formula C17H21F13O B3039543 (E)-12,12,13,13,14,14,15,15,16,16,17,17,17-tridecafluoroheptadec-10-en-1-ol CAS No. 117543-54-1

(E)-12,12,13,13,14,14,15,15,16,16,17,17,17-tridecafluoroheptadec-10-en-1-ol

Cat. No.: B3039543
CAS No.: 117543-54-1
M. Wt: 488.33 g/mol
InChI Key: OCVCPUQNCRNBAZ-CSKARUKUSA-N
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Description

(E)-12,12,13,13,14,14,15,15,16,16,17,17,17-tridecafluoroheptadec-10-en-1-ol is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and a hydroxyl group. This compound is of interest due to its unique chemical properties, which include high thermal stability, resistance to oxidation, and hydrophobicity. These properties make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-12,12,13,13,14,14,15,15,16,16,17,17,17-tridecafluoroheptadec-10-en-1-ol typically involves the fluorination of heptadec-10-en-1-ol. This can be achieved through several methods, including direct fluorination using elemental fluorine or through the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction conditions often require controlled temperatures and pressures to ensure the selective addition of fluorine atoms to the desired positions on the carbon chain.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas safely. The use of continuous flow reactors can enhance the efficiency and safety of the fluorination process. Additionally, the purification of the final product may involve distillation or chromatography to remove any unreacted starting materials or by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-12,12,13,13,14,14,15,15,16,16,17,17,17-tridecafluoroheptadec-10-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The double bond can be reduced to form a saturated fluorinated alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) can reduce the double bond.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).

Major Products Formed

    Oxidation: Formation of a fluorinated ketone or aldehyde.

    Reduction: Formation of a fully saturated fluorinated alcohol.

    Substitution: Formation of various fluorinated derivatives depending on the substituent introduced.

Scientific Research Applications

(E)-12,12,13,13,14,14,15,15,16,16,17,17,17-tridecafluoroheptadec-10-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

    Medicine: Explored for its potential as a contrast agent in medical imaging techniques.

    Industry: Utilized in the production of high-performance materials such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-12,12,13,13,14,14,15,15,16,16,17,17,17-tridecafluoroheptadec-10-en-1-ol is primarily related to its interaction with biological membranes and proteins. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. Additionally, the presence of fluorine atoms can influence the compound’s binding affinity to specific molecular targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Perfluorooctanol: Another fluorinated alcohol with similar hydrophobic properties.

    Fluorodecanol: A shorter-chain fluorinated alcohol with comparable chemical reactivity.

    Trifluoroethanol: A simpler fluorinated alcohol used in various chemical applications.

Uniqueness

(E)-12,12,13,13,14,14,15,15,16,16,17,17,17-tridecafluoroheptadec-10-en-1-ol is unique due to its extended carbon chain and high degree of fluorination, which confer exceptional thermal stability and resistance to chemical degradation. These properties make it particularly valuable in applications requiring robust and durable materials.

Properties

IUPAC Name

(E)-12,12,13,13,14,14,15,15,16,16,17,17,17-tridecafluoroheptadec-10-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F13O/c18-12(19,10-8-6-4-2-1-3-5-7-9-11-31)13(20,21)14(22,23)15(24,25)16(26,27)17(28,29)30/h8,10,31H,1-7,9,11H2/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVCPUQNCRNBAZ-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC=CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCCC/C=C/C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F13O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30896690
Record name (10E)-12,12,13,13,14,14,15,15,16,16,17,17,17-Tridecafluoroheptadec-10-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30896690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135131-53-2
Record name (10E)-12,12,13,13,14,14,15,15,16,16,17,17,17-Tridecafluoroheptadec-10-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30896690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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